molecular formula C14H23N3O3 B2554878 N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361698-04-4

N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2554878
CAS RN: 2361698-04-4
M. Wt: 281.356
InChI Key: DVPWUAXXKWHDAU-UHFFFAOYSA-N
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Description

N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as AM-694, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications in the field of medicine. This compound is structurally similar to the psychoactive compound THC (tetrahydrocannabinol) found in cannabis, but it does not produce the same psychoactive effects.

Mechanism of Action

N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide acts as a cannabinoid receptor agonist, binding to CB1 and CB2 receptors in the brain and peripheral tissues. This activation of the cannabinoid receptors leads to the modulation of various physiological processes, including pain perception, inflammation, and appetite regulation.
Biochemical and Physiological Effects
N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have neuroprotective effects, protecting against damage caused by oxidative stress and inflammation. Additionally, N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have an effect on appetite regulation, with some studies suggesting that it may be useful in the treatment of obesity and other metabolic disorders.

Advantages and Limitations for Lab Experiments

N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities with a high degree of purity. It also has a well-defined mechanism of action and has been extensively studied in preclinical models. However, one limitation of using N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is that it is a synthetic compound that does not occur naturally in the body, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide. One area of research is the development of more potent and selective cannabinoid receptor agonists that can be used in the treatment of various medical conditions. Another area of research is the development of new delivery methods for N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide, such as transdermal patches or inhalers, which may improve its efficacy and reduce the risk of side effects. Additionally, further research is needed to fully understand the potential therapeutic applications of N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide and its effects on various physiological processes.
Conclusion
In conclusion, N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications in the field of medicine. It acts as a cannabinoid receptor agonist, modulating various physiological processes in the body. While it has several advantages for use in lab experiments, further research is needed to fully understand its potential therapeutic applications and to develop more potent and selective cannabinoid receptor agonists.

Synthesis Methods

The synthesis of N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, starting with the reaction of piperidine with acryloyl chloride to form 1-(piperidin-4-yl)prop-2-en-1-one. This compound is then reacted with N-methyl-N-(2-hydroxyethyl)amine to form N-(2-acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide, the final product.

Scientific Research Applications

N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. It has also been studied for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.

properties

IUPAC Name

N-(2-acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-4-13(19)17-8-5-12(6-9-17)14(20)16(3)10-7-15-11(2)18/h4,12H,1,5-10H2,2-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPWUAXXKWHDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN(C)C(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Acetamidoethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide

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